1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- typically involves the reaction of tert-butyl (3S)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform and temperatures maintained at around -20°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- involves its interaction with molecular targets through its formyl and ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
- 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Uniqueness
1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)- is unique due to its specific spiro structure and the presence of both formyl and ester functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSKYAYHQZQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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